molecular formula C17H18FN3O3 B2805529 2-(4-Fluorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034399-36-3

2-(4-Fluorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2805529
CAS No.: 2034399-36-3
M. Wt: 331.347
InChI Key: JNFAALWYDRRHBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H18FN3O3 and its molecular weight is 331.347. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Merugu, Ramesh, and Sreenivasulu (2010) reported the synthesis of piperidine containing pyrimidine imines and thiazolidinones, which exhibited significant antibacterial activity. This study underscores the potential of such compounds, including 2-(4-Fluorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone, in the development of new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Synthesis and Characterization

Govindhan et al. (2017) conducted a study involving the synthesis and spectroscopic characterization of similar compounds, focusing on their potential for various biological applications, including cytotoxic studies and docking studies. This research demonstrates the compound's versatility in different scientific applications (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).

Corrosion Inhibition

A study by Kaya et al. (2016) on piperidine derivatives, including compounds structurally similar to this compound, revealed their effectiveness as corrosion inhibitors. Their research involved quantum chemical calculations and molecular dynamics simulations, indicating the practical applications of these compounds in materials science (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).

c-Met Kinase Inhibition

Caballero et al. (2011) performed docking and quantitative structure–activity relationship studies on similar compounds, highlighting their potential as c-Met kinase inhibitors. Their research offers insight into the use of such compounds in the development of cancer treatments (Caballero, Quiliano, Alzate-Morales, Zimic, & Deharo, 2011).

Aldosterone Synthase Inhibition

Meguro et al. (2017) identified a compound structurally related to this compound as a potent aldosterone synthase inhibitor. This study indicates the potential therapeutic applications of such compounds in treating conditions related to aldosterone synthase activity (Meguro, Miyauchi, Kanao, Naito, Suzuki, Inoue, Yamada, Homma, Chiba, Nara, & Furuzono, 2017).

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3/c18-13-3-5-14(6-4-13)23-11-17(22)21-9-1-2-15(10-21)24-16-7-8-19-12-20-16/h3-8,12,15H,1-2,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFAALWYDRRHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)COC2=CC=C(C=C2)F)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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